molecular formula C14H12Cl2N2O B13681652 4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine

4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine

Cat. No.: B13681652
M. Wt: 295.2 g/mol
InChI Key: JXOLSTDWMMZILQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine is a member of the pyridazine class of compounds. It is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2-cyclopropyl-6-methylphenoxy group at position 3 on the pyridazine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine typically involves the reaction of 4,6-dichloropyridazine with 2-cyclopropyl-6-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of the compound.

Scientific Research Applications

4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals, particularly herbicides.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits key enzymes involved in plant growth, leading to the death of the targeted weeds. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and potential therapeutic applications make it a compound of significant interest in various fields of research and industry.

Properties

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

4,6-dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine

InChI

InChI=1S/C14H12Cl2N2O/c1-8-3-2-4-10(9-5-6-9)13(8)19-14-11(15)7-12(16)17-18-14/h2-4,7,9H,5-6H2,1H3

InChI Key

JXOLSTDWMMZILQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3Cl)Cl

Origin of Product

United States

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